Halogen Reactivity Differential for Orthogonal Sequential Coupling
3-Chloro-2-iodophenylboronic acid features two halogens with markedly different bond dissociation energies and oxidative addition rates with palladium(0) catalysts. The carbon–iodine bond (C–I BDE ≈ 57–65 kcal/mol) is substantially weaker than the carbon–chlorine bond (C–Cl BDE ≈ 95–97 kcal/mol), resulting in a relative oxidative addition rate for Pd(0) of approximately I > Br > Cl with a reported ratio on the order of 10^4:10^2:1 for aryl halides under typical Suzuki–Miyaura conditions [1]. This intrinsic difference allows the iodine to be selectively coupled in a first Suzuki–Miyaura reaction while preserving the chlorine for a subsequent, orthogonal coupling or functionalization event—a property not available in mono-halogenated boronic acids such as 2-iodophenylboronic acid or 3-chlorophenylboronic acid [2].
| Evidence Dimension | Relative oxidative addition rate (Pd(0) catalyst) |
|---|---|
| Target Compound Data | Iodine: ~10^4 (relative rate); Chlorine: ~1 (relative rate) |
| Comparator Or Baseline | Aryl iodides vs. aryl bromides vs. aryl chlorides; mono-halogen analogs (e.g., 2-iodophenylboronic acid, 3-chlorophenylboronic acid) |
| Quantified Difference | Iodine ~10,000× faster than chlorine; mono-halogen analogs offer only single reactive halogen |
| Conditions | Pd-catalyzed Suzuki–Miyaura cross-coupling, typical basic conditions |
Why This Matters
The ~10,000-fold rate differential enables reliable, chemoselective, and sequential bond construction without requiring protective group strategies, reducing synthetic step count and improving overall yield in complex molecule assembly.
- [1] Almond-Thynne, J.; Blakemore, D. C.; Pryde, D. C.; Spivey, A. C. Site-selective Suzuki-Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science 2017, 8 (1), 40-62. View Source
- [2] Lorbach, A.; Le Gall, E.; Vaultier, M.; Carboni, B. Electrophilic ipso-iodination of silylated arylboronic acids. Journal of Organometallic Chemistry 2010, 695 (20), 2218-2223. View Source
